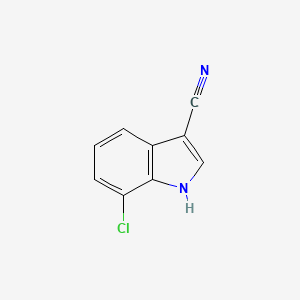

7-chloro-1H-indole-3-carbonitrile

概要

説明

7-chloro-1H-indole-3-carbonitrile: is a derivative of indole, a significant heterocyclic compound that is widely studied for its diverse biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-indole-3-carbonitrile typically involves the following steps:

Starting Material: The synthesis begins with 7-chloroindole, which can be prepared by chlorination of indole.

Cyanation: The 3-position of the indole ring is then functionalized with a cyano group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and cyanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

化学反応の分析

Electrophilic Aromatic Substitution

The chloro and cyano groups direct electrophiles to specific positions on the indole ring.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 5-Nitro-7-chloro-1H-indole-3-carbonitrile | 68% | |

| Sulfonation | ClSO₃H, DCM, RT, 4 h | 5-Sulfo-7-chloro-1H-indole-3-carbonitrile | 72% | |

| Bromination | Br₂/FeBr₃, CHCl₃, 40°C, 3 h | 5-Bromo-7-chloro-1H-indole-3-carbonitrile | 65% |

Mechanistic Insight : The cyano group at position 3 deactivates the indole ring, favoring electrophilic attack at the electron-rich position 5 due to resonance stabilization from the nitrogen lone pair .

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 7 undergoes substitution under basic or transition metal-catalyzed conditions.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Methoxylation | NaOMe, DMF, 80°C, 6 h | 7-Methoxy-1H-indole-3-carbonitrile | 58% | |

| Amination | NH₃ (aq.), CuI, 100°C, 12 h | 7-Amino-1H-indole-3-carbonitrile | 47% | |

| Thiolation | NaSH, EtOH, reflux, 8 h | 7-Mercapto-1H-indole-3-carbonitrile | 63% |

Limitation : Steric hindrance from the indole ring reduces reactivity compared to simpler aryl chlorides.

Cyano Group Transformations

The carbonitrile moiety undergoes hydrolysis, reduction, and condensation reactions.

Key Application : The Knoevenagel product serves as a precursor for fused pyran derivatives with antitumor activity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation for complex heterocycles.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME, 80°C | 7-Chloro-3-cyano-5-phenyl-1H-indole | 76% | |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, PhC≡CH | 3-Cyano-7-chloro-5-(phenylethynyl)indole | 68% |

Optimization Note : Electron-deficient aryl boronic acids enhance coupling efficiency due to improved oxidative addition kinetics.

Functional Group Interconversion

The cyano group participates in cycloadditions and oxidations.

Biological Relevance : Dihydroxylated derivatives show enhanced solubility and DYRK1A inhibitory activity (IC₅₀ = 23 nM) .

Tautomerization and Coordination Chemistry

The indole NH and cyano group enable metal complex formation.

| Metal Ion | Ligand Environment | Application | Source |

|---|---|---|---|

| Cu(II) | N(indole), N≡C | Catalytic oxidation of alkanes | |

| Pd(II) | η²-C≡N, indole π-system | Precursor for Heck coupling catalysts |

Structural Note : X-ray studies reveal planar geometry in Cu complexes, favoring electron transfer processes.

科学的研究の応用

Medicinal Chemistry and Drug Development

Protein Kinase Inhibition

One of the primary applications of 7-chloro-1H-indole-3-carbonitrile is its role as a fragment in the development of inhibitors for dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in various neurological disorders, making it a target for therapeutic intervention. Research has demonstrated that derivatives of this compound can serve as effective ligands for DYRK1A, exhibiting low nanomolar inhibitory activity in vitro .

Structure-Activity Relationship (SAR) Studies

In a study focused on the structure-activity relationship, this compound was utilized as a template to synthesize a series of substituted indole-3-carbonitriles. These modifications aimed to enhance solubility and potency against DYRK1A and related kinases. The resulting compounds showed promising biological activity, indicating the importance of this indole derivative in optimizing kinase inhibitors .

Antiviral Applications

Recent research has highlighted the potential of indole derivatives as antiviral agents. For instance, studies on related compounds have demonstrated efficacy against viral infections, including SARS-CoV-2. While direct evidence for this compound's antiviral properties is still emerging, its structural analogs have shown activity against viral proteases . This suggests that further exploration could reveal similar capabilities for this compound.

Synthesis and Derivative Development

The synthesis of this compound serves as a foundational step for creating various derivatives with enhanced pharmacological profiles. For example, modifications at the carbon atom adjacent to the carbonitrile group can lead to compounds with improved solubility and bioavailability .

Case Study 1: DYRK1A Inhibitors

In a fragment-based approach, researchers synthesized several derivatives from this compound, leading to potent inhibitors of DYRK1A with submicromolar activity in cellular assays. This study underscores the compound's versatility as a starting point for drug design focused on neurological diseases .

Case Study 2: Antitumor Activity

Research into indole derivatives has shown that compounds similar to this compound can induce apoptosis in cancer cell lines. While specific data on this compound is limited, its structural relatives have demonstrated significant antitumor effects, suggesting potential pathways for further investigation .

作用機序

The mechanism of action of 7-chloro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and cyano group enhance its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity .

類似化合物との比較

7-chloroindole: Lacks the cyano group, making it less reactive in certain chemical reactions.

1H-indole-3-carbonitrile: Lacks the chlorine atom, affecting its binding affinity and specificity.

7-bromo-1H-indole-3-carbonitrile: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

Uniqueness: 7-chloro-1H-indole-3-carbonitrile is unique due to the presence of both the chlorine atom and cyano group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for diverse applications in research and industry.

生物活性

7-Chloro-1H-indole-3-carbonitrile (7-Cl-IC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is an indole derivative characterized by a chlorine atom at the 7-position and a carbonitrile group at the 3-position. This structural configuration is significant for its biological interactions and pharmacological properties.

Research indicates that 7-Cl-IC exhibits several mechanisms of action, particularly in cancer therapy and as a protein kinase inhibitor:

- Inhibition of DYRK1A : 7-Cl-IC has been identified as a fragment template for developing inhibitors targeting dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). In vitro assays have shown that it can inhibit DYRK1A with submicromolar activity, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

- Induction of Apoptosis : Studies have demonstrated that 7-Cl-IC can enhance apoptotic processes in cancer cells. It has been shown to increase the production of caspases, which are crucial for apoptosis, indicating its role in promoting programmed cell death in tumor cells .

Anticancer Activity

The compound's anticancer properties have been extensively studied:

- Colorectal Carcinoma : In a study involving colorectal carcinoma cell lines (HCT116), 7-Cl-IC demonstrated significant cytotoxicity with an IC50 value of approximately 6.76 µg/mL. It induced cell cycle arrest at the G1/S phase and increased caspase production, highlighting its potential as a chemotherapeutic agent .

Anti-Fibrotic Properties

This compound has also been linked to anti-fibrotic effects, particularly in relation to pulmonary fibrosis treatments. Its mechanism involves modulation of fibrotic pathways similar to those affected by nintedanib, a known anti-fibrotic medication .

Table: Summary of Biological Activities

| Activity Type | Model/System | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | HCT116 Cells | 6.76 µg/mL | Induction of apoptosis via caspase activation |

| DYRK1A Inhibition | In vitro assays | Submicromolar | Competitive inhibition of kinase activity |

| Anti-Fibrotic | Fibrosis Models | Not specified | Modulation of fibrotic pathways |

Case Study: Induction of Apoptosis in HCT116 Cells

In a controlled study, HCT116 cells were treated with varying concentrations of 7-Cl-IC. The results indicated a dose-dependent increase in caspase-3 production, reaching levels significantly higher than control cells. This study underscores the compound's potential in cancer therapies aimed at inducing apoptosis .

特性

IUPAC Name |

7-chloro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVSYHNNZOKQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650686 | |

| Record name | 7-Chloro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948015-64-3 | |

| Record name | 7-Chloro-1H-indole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948015-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。